1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane
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Overview
Description
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane is a complex organometallic compound. This compound is known for its unique structure and properties, making it a valuable subject of study in various scientific fields. It is often used as a catalyst in organic synthesis and has applications in materials science and medicinal chemistry.
Preparation Methods
The synthesis of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves several steps. The initial step typically includes the preparation of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, which is then converted into the desired imidazolium-2-ide form. This process often requires the use of strong bases and specific reaction conditions to ensure the stability of the intermediate compounds .
Industrial production methods for this compound are more complex and involve large-scale reactions with stringent control over temperature, pressure, and purity of reagents. The use of specialized equipment and techniques is essential to achieve high yields and purity .
Chemical Reactions Analysis
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, in oxidation reactions, the compound can form various oxidized species, while in reduction reactions, it can be reduced to different reduced forms. Substitution reactions often involve the replacement of one or more functional groups with other groups, leading to the formation of new derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization reactions . In biology, it has been studied for its potential use in drug delivery systems and as a therapeutic agent . In medicine, it is being explored for its potential anticancer properties and its ability to interact with biological molecules . In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles to facilitate various chemical reactions . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide can be compared with other similar compounds, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride and 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate . These compounds share similar structural features but differ in their specific properties and applications. The uniqueness of 1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide lies in its ability to form stable complexes with a wide range of metal ions and its versatility as a catalyst in various chemical reactions .
Properties
Molecular Formula |
C79H63BF24IrN2P- |
---|---|
Molecular Weight |
1730.3 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;triphenylphosphane |
InChI |
InChI=1S/C32H12BF24.C21H24N2.C18H15P.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;/h1-12H;7-12H,1-6H3;1-15H;1-2,7-8H,3-6H2;/q-1;;;;/b;;;2-1-,8-7-; |
InChI Key |
JSRYWMOXDIPLOT-GLXFMBMGSA-N |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2[C-]=[N+](C=C2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] |
Origin of Product |
United States |
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